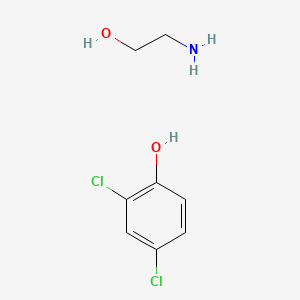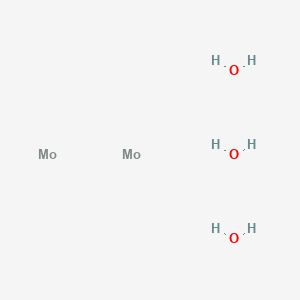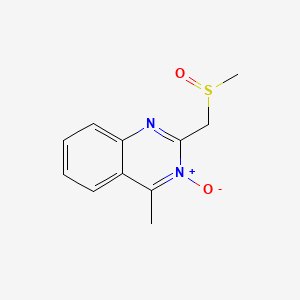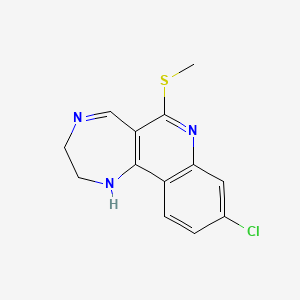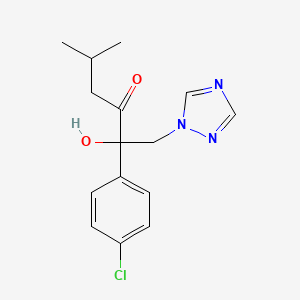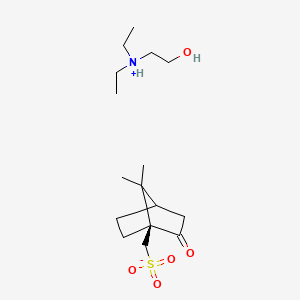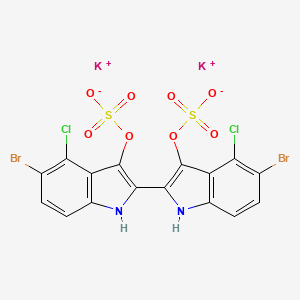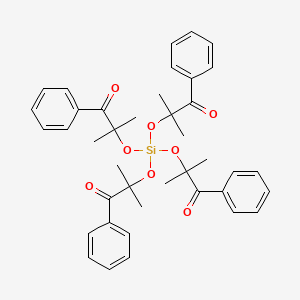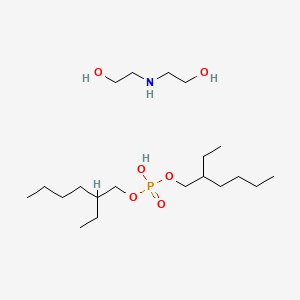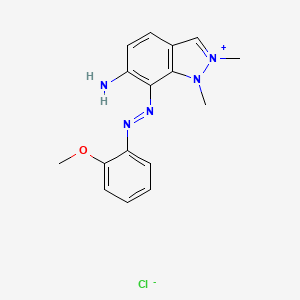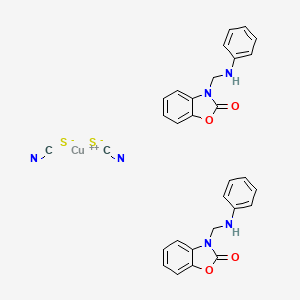
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine is an organogermanium compound that features a unique combination of germanium, sulfur, and nitrogen atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with p-tolylamine and a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can participate in substitution reactions where the p-tolyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Germanium oxides and sulfoxides.
Reduction: Reduced germanium species and thiol derivatives.
Substitution: Various substituted thiazagermolidine derivatives.
Scientific Research Applications
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine involves its interaction with molecular targets through its germanium, sulfur, and nitrogen atoms. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates that exert various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(p-tolyl)morpholine
- 2-Methyl-2-(p-tolyl)propanoic acid
- 2-Methyl-2-(p-tolyl)-(1,3)dithiane
Uniqueness
2-Methyl-2-(p-tolyl)-1,3,2-thiazagermolidine is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties compared to similar compounds containing only carbon, nitrogen, and sulfur. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
84260-36-6 |
|---|---|
Molecular Formula |
C10H15GeNS |
Molecular Weight |
253.93 g/mol |
IUPAC Name |
2-methyl-2-(4-methylphenyl)-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C10H15GeNS/c1-9-3-5-10(6-4-9)11(2)12-7-8-13-11/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
NGGWISQXBOUOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Ge]2(NCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


